2-amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with phenyl, piperidin-1-yl, amino, and cyano groups
Preparation Methods
The synthesis of 2-amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile typically involves multiple steps, starting with the construction of the pyridine core. One common synthetic route includes the following steps:
Formation of the Pyridine Core: : The pyridine ring can be constructed using a multi-component reaction involving a suitable diketone, an amine, and a nitrile.
Substitution Reactions:
Amination and Cyanation: : The amino and cyano groups are introduced through separate reactions, often involving reagents like ammonia and cyanide salts.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions are common, where the cyano and amino groups can be substituted with other nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. Major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
2-Amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound has shown potential as a bioactive molecule, interacting with various biological targets and pathways.
Medicine: : It has been investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: : The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 2-amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The phenyl and piperidin-1-yl groups play crucial roles in binding to receptors and enzymes, modulating biological processes. The cyano and amino groups contribute to the compound's reactivity and stability, enhancing its biological activity.
Comparison with Similar Compounds
When compared to similar compounds, 2-amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile stands out due to its unique structure and multifunctional groups. Similar compounds include:
2-Amino-4-phenylpyridine-3,5-dicarbonitrile: : Lacks the piperidin-1-yl group.
2-Amino-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile: : Lacks the phenyl group.
2-Amino-4-phenyl-6-(morpholin-4-yl)pyridine-3,5-dicarbonitrile: : Similar structure but with a morpholine group instead of piperidine.
These compounds differ in their biological activity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
77034-31-2 |
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Molecular Formula |
C18H17N5 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-amino-4-phenyl-6-piperidin-1-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C18H17N5/c19-11-14-16(13-7-3-1-4-8-13)15(12-20)18(22-17(14)21)23-9-5-2-6-10-23/h1,3-4,7-8H,2,5-6,9-10H2,(H2,21,22) |
InChI Key |
ZNQDXDRNOWMSCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=C(C(=N2)N)C#N)C3=CC=CC=C3)C#N |
Purity |
95 |
Origin of Product |
United States |
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